molecular formula C13H19FN2O B11762200 3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline

3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline

Cat. No.: B11762200
M. Wt: 238.30 g/mol
InChI Key: YNMYBXQVJFWQJO-UHFFFAOYSA-N
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Description

3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline is a chemical compound with the molecular formula C12H17FN2O. It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 3-position and a methoxy group at the 4-position, which is further connected to a 1-methylpiperidin-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline typically involves the following steps:

    Nucleophilic Substitution: The starting material, 3-fluoroaniline, undergoes a nucleophilic substitution reaction with a suitable methoxy reagent to introduce the methoxy group at the 4-position.

    Piperidine Introduction: The intermediate product is then reacted with 1-methylpiperidine under appropriate conditions to attach the piperidine moiety to the methoxy group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the fluoro group to other functional groups.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro and piperidine groups play a crucial role in binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-((1-methylpiperidin-4-yl)methoxy)aniline
  • 4-(4-Methylpiperidin-1-yl)aniline

Uniqueness

3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline is unique due to the specific positioning of the fluoro and piperidine groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C13H19FN2O

Molecular Weight

238.30 g/mol

IUPAC Name

3-fluoro-4-[(1-methylpiperidin-2-yl)methoxy]aniline

InChI

InChI=1S/C13H19FN2O/c1-16-7-3-2-4-11(16)9-17-13-6-5-10(15)8-12(13)14/h5-6,8,11H,2-4,7,9,15H2,1H3

InChI Key

YNMYBXQVJFWQJO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1COC2=C(C=C(C=C2)N)F

Origin of Product

United States

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